Succinimidyl acetate

Descripción

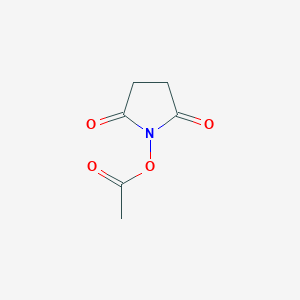

Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-4(8)11-7-5(9)2-3-6(7)10/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFCHNIAAPMMKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162774 |

Source

|

| Record name | N-Acetoxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-29-0 |

Source

|

| Record name | Acetic acid N-hydroxysuccinimide ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimidyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetoxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(acetoxy)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of N-Succinimidyl Ester Amine Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism of the reaction between N-hydroxysuccinimide (NHS) esters and primary amines. This bioconjugation technique is a cornerstone in various scientific fields, including proteomics, diagnostics, and the development of antibody-drug conjugates (ADCs), owing to its efficiency and selectivity in forming stable covalent bonds under mild aqueous conditions.[1]

The Reaction: A Nucleophilic Acyl Substitution

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[1][2] The core of this mechanism involves the attack of an unprotonated primary amine, acting as a nucleophile, on the carbonyl carbon of the NHS ester. This process leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the release of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable and irreversible amide bond.[2][3]

Primary amines, located at the N-terminus of polypeptides and on the side chain of lysine residues, are the main targets for NHS ester conjugation.[1][4] The reaction is highly selective for these unprotonated primary amines, which minimizes off-target reactions with other nucleophilic groups under optimal conditions.[4]

The Critical Role of pH

The pH of the reaction buffer is the most influential parameter in NHS ester chemistry.[1][4] It directly governs the nucleophilicity of the target amino groups and the stability of the NHS ester itself.

-

Low pH (<7.2): At acidic pH levels, primary amines are predominantly in their protonated form (-NH₃⁺). This positive charge renders them non-nucleophilic, significantly slowing down or even preventing the desired reaction.[1][4]

-

Optimal pH (7.2 - 8.5): This range represents a crucial balance. It is high enough to have a sufficient concentration of the deprotonated, nucleophilic amine (-NH₂) to facilitate the reaction, yet not so high as to excessively accelerate the competing hydrolysis reaction.[1][4][5]

-

High pH (>8.5): While a higher pH increases the concentration of the reactive deprotonated amine, it also dramatically increases the rate of hydrolysis of the NHS ester, where the ester reacts with water instead of the amine. This competing reaction reduces the overall efficiency of the conjugation.[1][4]

Competing Reaction: Hydrolysis

In aqueous solutions, water can act as a nucleophile and attack the NHS ester, leading to its hydrolysis.[4] This is the primary side reaction that competes with the desired aminolysis (reaction with the amine). The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[1][4] For instance, the half-life of a typical NHS ester can be several hours at pH 7 but can drop to mere minutes at a pH of 9.[4]

Quantitative Data Summary

The following tables provide crucial quantitative data to aid in the design and optimization of experiments involving NHS ester chemistry.

Table 1: Hydrolytic Stability of NHS Esters as a Function of pH and Temperature

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Room Temperature | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

Table 2: General Labeling Reaction Parameters and Expected Efficiency

| Parameter | Recommended Range/Value |

| Protein Concentration | 1-10 mg/mL |

| Molar Excess of NHS Ester | 8 to 20-fold |

| Reaction Time | 30-60 minutes at Room Temperature; 2 hours to overnight at 4°C |

| Labeling Efficiency | ~35% at 2.5 mg/mL protein concentration; 20-30% at 1 mg/mL protein concentration |

Experimental Protocols

Below are detailed methodologies for a typical protein labeling experiment using an NHS ester.

Materials and Reagents:

-

Protein of interest in an amine-free buffer (e.g., PBS, sodium bicarbonate, sodium phosphate, or HEPES)[2]

-

NHS ester of the desired label

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification column (e.g., size-exclusion desalting column) or dialysis equipment[2]

Procedure:

-

Prepare the Protein Solution:

-

Prepare the NHS Ester Stock Solution:

-

Perform the Labeling Reaction:

-

Add a calculated molar excess (typically 10- to 20-fold) of the dissolved NHS ester to the protein solution.[2]

-

Gently mix the reaction solution immediately.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2] Protect from light if the label is light-sensitive.

-

-

Quench the Reaction:

-

Purify the Conjugate:

Mandatory Visualizations

Caption: Mechanism of NHS ester reaction with a primary amine.

Caption: General experimental workflow for protein labeling with NHS esters.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. biotium.com [biotium.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to Succinimidyl Acetate: Chemical Properties, Solubility, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, solubility characteristics, and core applications of succinimidyl acetate. It is intended to serve as a technical resource for professionals in research and drug development who utilize bioconjugation techniques. This document outlines the fundamental principles of this compound chemistry, provides detailed experimental protocols for its use, and presents key data in an accessible format.

Core Chemical and Physical Properties

This compound, also known as N-acetoxysuccinimide (Ac-OSu), is a widely used amine-reactive reagent. It is an N-hydroxysuccinimide (NHS) ester of acetic acid. The reactivity of the NHS ester group allows for the efficient formation of stable amide bonds with primary amines, such as the N-terminus of a polypeptide or the ε-amine of a lysine residue.[1] This property makes it an invaluable tool for acetylating proteins and peptides, which is crucial in various research and therapeutic applications, including protein labeling, peptide synthesis, and the development of antibody-drug conjugates.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases. Note that some properties, such as boiling point and density, are predicted values based on computational models.

| Property | Value | Citation(s) |

| CAS Number | 14464-29-0 | [1] |

| Molecular Formula | C₆H₇NO₄ | [1] |

| Molecular Weight | 157.12 g/mol | [1][] |

| Appearance | White to off-white crystalline powder | [1][] |

| Melting Point | 132-136 °C | [] |

| Boiling Point | 238.4 ± 23.0 °C (Predicted) | [] |

| Density | 1.380 ± 0.10 g/cm³ (Predicted) | [] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | -20°C, under inert atmosphere, protected from moisture | [][3] |

Solubility Profile

The solubility of this compound is a critical factor in its application, particularly in bioconjugation reactions which often involve aqueous buffers. Due to the high reactivity and moisture sensitivity of the NHS ester, careful solvent selection is paramount.

Qualitative Solubility

NHS esters, in general, exhibit poor solubility in aqueous buffers.[4] To overcome this, this compound is typically first dissolved in a dry, water-miscible organic solvent to create a concentrated stock solution, which is then added to the aqueous reaction mixture.

| Solvent | Solubility | Citation(s) |

| Water | Poor; highly susceptible to hydrolysis. | [4] |

| DMSO (anhydrous) | Recommended solvent for preparing stock solutions. | [4][5] |

| DMF (anhydrous) | Recommended solvent for preparing stock solutions. | [6] |

| Methanol | Slightly soluble (especially when heated). | [] |

| Chloroform | Slightly soluble. | [] |

| Ethanol | No specific data available, but expected to be sparingly soluble. |

Note: One source reports a solubility of 5 mg/mL in water and methanol[7]; however, this may be inaccurate and could be referring to succinimide. The general consensus and best practice in the field is to assume poor aqueous solubility and high susceptibility to hydrolysis.

Chemical Reactivity and Stability

The utility of this compound is derived from its reaction with nucleophiles, primarily the formation of a stable amide bond with primary amines (aminolysis). However, this desired reaction is in direct competition with the hydrolysis of the ester by water.

Aminolysis vs. Hydrolysis

The reaction is typically performed in a buffered solution at a pH of 7-9.[8] The rate of aminolysis is dependent on the concentration of the deprotonated primary amine, which increases with pH. Conversely, the rate of hydrolysis also increases significantly with pH. Therefore, a compromise pH, typically between 8.0 and 8.5, is used to maximize the aminolysis reaction while minimizing the competing hydrolysis.[6]

The reaction mechanism for aminolysis is a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the ester, leading to the displacement of the N-hydroxysuccinimide leaving group.

Caption: Reaction of this compound with a Primary Amine (Aminolysis).

The competing hydrolysis reaction renders the reagent inactive by converting it to acetate and NHS.

Caption: Competing Hydrolysis of this compound.

Experimental Protocols

The following section provides a detailed, generalized protocol for the labeling of an IgG antibody with a succinimidyl ester reagent, which is analogous to using this compound for acetylation.

Workflow for Antibody Labeling

The overall process involves preparing the antibody and reagent, performing the conjugation reaction, purifying the conjugate, and finally, characterizing the product.

Caption: Experimental Workflow for Antibody Labeling with a Succinimidyl Ester.

Detailed Step-by-Step Protocol for Antibody Acetylation

Materials:

-

Antibody (IgG) to be labeled.

-

This compound.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

-

Quenching Buffer (optional): 1 M Tris-HCl or 1 M Glycine, pH 8.0.

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO for IgG).

-

Elution/Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Spectrophotometer.

Procedure:

-

Preparation of Antibody Solution:

-

If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA), it must be purified. Perform a buffer exchange into PBS or a similar amine-free buffer using a desalting column or dialysis.[6]

-

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[6]

-

Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[6]

-

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.[9]

-

Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount of this compound in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.[5]

-

Note: The stock solution is not stable and should be prepared fresh for each reaction.[6]

-

-

Conjugation Reaction:

-

Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a starting point of 10- to 20-fold molar excess over the antibody is common).

-

While gently stirring or vortexing the antibody solution, add the this compound stock solution dropwise.[5]

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

To stop the reaction and remove excess, unreacted this compound, immediately purify the reaction mixture.

-

Size-Exclusion Chromatography: Equilibrate a G-25 desalting column with PBS (pH 7.4). Load the reaction mixture onto the column and elute with PBS. The first colored fraction to elute will be the labeled antibody.[6]

-

Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.4) with several buffer changes over 24-48 hours.

-

(Optional) The reaction can be quenched by adding a quenching buffer to a final concentration of 50-100 mM and incubating for 30 minutes before purification.[6]

-

-

Determination of Degree of Labeling (DOL):

-

For fluorescently labeled antibodies, the DOL (the average number of label molecules per antibody) can be determined spectrophotometrically.[10]

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorescent dye (Aₘₐₓ).

-

The protein concentration is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of dye / Aₘₐₓ of dye) and ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[10]

-

The DOL is then calculated as: DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M)) where ε_dye is the molar extinction coefficient of the dye.[10]

-

Note: For simple acetylation, which does not add a chromophore, this method is not applicable. The degree of acetylation would need to be determined by other means, such as mass spectrometry.

-

References

- 1. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. bidmc.org [bidmc.org]

- 5. biotium.com [biotium.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. furthlab.xyz [furthlab.xyz]

- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

A Technical Guide to NHS Ester Chemistry for Protein Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, offering a reliable and efficient method for covalently modifying proteins, antibodies, and other biomolecules.[1] Their prevalence in research and drug development is due to their high reactivity and selectivity toward primary amines, and the stability of the resulting amide bond under physiological conditions.[1][] This guide delves into the core principles, experimental considerations, and practical applications of NHS ester chemistry.

Core Principle: The Reaction Mechanism

The fundamental reaction of NHS ester chemistry is a nucleophilic acyl substitution.[1][] It involves the reaction of an NHS ester with a primary amine (-NH₂), which is predominantly found at the N-terminus of a polypeptide chain and on the side chain of lysine (Lys, K) residues.[1][3][4]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.[3][5][6]

-

Tetrahedral Intermediate Formation: This attack forms a transient and unstable tetrahedral intermediate.[][7]

-

Amide Bond Formation: The intermediate collapses, releasing the N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[5][6][7]

This reaction is highly selective for primary amines and proceeds efficiently under mild, aqueous conditions, which helps preserve the native structure and function of sensitive proteins.[5]

Figure 1. Reaction of an NHS ester with a protein's primary amine.

Key Reaction Parameters and Quantitative Data

The success of NHS ester conjugation is critically dependent on several experimental parameters. The interplay between the desired aminolysis (reaction with the amine) and the competing hydrolysis (reaction with water) is governed by these factors.[5][6]

pH: This is the most critical parameter.[1] A compromise is necessary: the pH must be high enough to ensure the primary amine is deprotonated and nucleophilic (-NH₂), but not so high that hydrolysis of the NHS ester dominates.[8] For most protein labeling, the optimal pH range is 8.3 to 8.5.[8][9][10] Below pH 7.2, amines are increasingly protonated (-NH₃⁺) and unreactive.[1][3]

Temperature: Reactions are typically performed at room temperature (20-25°C) or 4°C.[1] Lower temperatures can be used to minimize the rate of hydrolysis, especially for sensitive proteins or long incubation times.[1]

Buffer Composition: Buffers must be free of extraneous primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the target protein for reaction with the NHS ester.[1][11] Recommended buffers include phosphate, bicarbonate, HEPES, or borate.[1]

Concentration: Higher concentrations of the protein and the NHS ester reagent can improve labeling efficiency by favoring the bimolecular aminolysis reaction over the hydrolysis side reaction.[1]

The following tables summarize key quantitative data for designing and optimizing NHS ester conjugation experiments.

| Parameter | Recommended Condition | Reference(s) |

| Optimal Reaction pH | 7.2 - 8.5 | [1][][4][12] |

| Optimal pH for Sensitive Proteins | 7.5 - 8.0 | [8] |

| Typical Reaction Temperature | 4°C to Room Temperature | [1][6] |

| Typical Reaction Time | 0.5 - 4 hours | [1][12] |

| Recommended Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | [1] |

| Table 1. Recommended Reaction Conditions for NHS Ester Conjugation. |

| pH | Temperature | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0°C | 4 - 5 hours | [1][12] |

| 7.0 | Room Temperature | ~7 hours | [6] |

| 8.0 | 4°C | ~1 hour | [6] |

| 8.6 | 4°C | 10 minutes | [1][12] |

| 9.0 | Room Temperature | Minutes | [1][5] |

| Table 2. Hydrolytic Stability of NHS Esters as a Function of pH and Temperature. |

Competing Reactions and Side Reactions

While highly selective, NHS esters are not perfectly specific. Understanding potential side reactions is crucial for troubleshooting and optimizing conjugation efficiency.

Hydrolysis: The most significant competing reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid.[5][11][13] The rate of hydrolysis increases dramatically with pH.[5][12]

Reactions with Other Nucleophiles: Under certain conditions, NHS esters can react with other nucleophilic amino acid side chains, though these reactions are generally less efficient than with primary amines.[3]

-

Tyrosine, Serine, Threonine: The hydroxyl groups on these residues can be acylated to form less stable ester bonds.[3][13]

-

Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and can form a thioester linkage, which is more labile than an amide bond.[3][13]

-

Histidine: The imidazole ring of histidine can also show some reactivity.[13]

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. glenresearch.com [glenresearch.com]

- 8. benchchem.com [benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to Succinimidyl Acetate: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Succinimidyl acetate is a key reagent in the field of bioconjugation, enabling the straightforward and efficient modification of proteins, peptides, and other biomolecules.[1] Its utility lies in its ability to selectively react with primary amines to form stable amide bonds, a fundamental linkage in the construction of complex biomolecular structures for research, diagnostics, and therapeutics.[1][2] This technical guide provides an in-depth overview of this compound, its chemical properties, and its applications, complete with a detailed experimental protocol for protein labeling.

Core Properties and Specifications

This compound, also known as N-acetoxysuccinimide or acetic acid N-succinimidyl ester, is a white crystalline powder.[1][2][3] Its fundamental properties are summarized in the tables below for easy reference.

Chemical Identifiers and Formula

| Identifier | Value |

| Molecular Formula | C₆H₇NO₄ |

| Molecular Weight | 157.12 g/mol [1][2][3][4] |

| CAS Number | 14464-29-0[1][2][3] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) acetate[3][4] |

| Synonyms | N-Acetoxysuccinimide, Acetic acid N-hydroxysuccinimide ester, Ac-Osu[1][2][3] |

Physicochemical Properties and Handling

| Property | Value |

| Appearance | White crystalline powder[1][3] |

| Purity | ≥ 98%[3][5] |

| Melting Point | 130-140 °C[1] |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating)[2][3] |

| Storage Conditions | Store at ≤ -20°C, protect from light and moisture[1][2][3] |

Mechanism of Action and Applications in Bioconjugation

The utility of this compound stems from the reactivity of its N-hydroxysuccinimide (NHS) ester group. This group readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable amide bond. In this reaction, the N-hydroxysuccinimide moiety is released as a byproduct.

dot

Caption: Reaction of this compound with a protein's primary amine.

This targeted reactivity makes this compound an invaluable tool in various research and development areas:

-

Protein Labeling : It is widely used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for detection and tracking in various biological assays.[1]

-

Bioconjugation : The reagent facilitates the linking of biomolecules to other molecules or surfaces, which is crucial for developing targeted drug delivery systems.[1]

-

Vaccine Development : In vaccine formulation, it aids in conjugating antigens to carrier proteins, which can enhance the immune response.[1]

-

Antibody-Drug Conjugates (ADCs) : The formation of stable amide bonds is a critical step in the synthesis of ADCs, where potent cytotoxic drugs are linked to monoclonal antibodies for targeted cancer therapy.[1]

-

Diagnostic Reagents : this compound is used in the production of diagnostic kits for labeling antibodies used in assays, thereby improving test sensitivity and specificity.[1]

Experimental Protocol: General Procedure for Protein Labeling

The following is a generalized protocol for the labeling of proteins using a succinimidyl ester reagent like this compound. This procedure is particularly suited for labeling IgG antibodies.[1] Optimization may be required depending on the specific protein and label.

Materials

-

Protein to be labeled (e.g., IgG antibody)

-

This compound (or other succinimidyl ester derivative)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Elution Buffer: Phosphate-buffered saline (PBS)

Procedure

-

Prepare the Protein Solution :

-

Dissolve the protein in the reaction buffer at a concentration of 2.5 mg/mL.[1]

-

Ensure the protein solution is free from amine-containing stabilizers like Tris or glycine, as these will compete with the labeling reaction.[1] If necessary, perform a buffer exchange into the reaction buffer via dialysis or a spin column.[1]

-

-

Prepare the this compound Stock Solution :

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO.[1] This solution should be prepared fresh immediately before use, as succinimidyl esters are susceptible to hydrolysis.

-

-

Perform the Labeling Reaction :

-

Purify the Conjugate :

-

Following the incubation, the unreacted labeling reagent and the N-hydroxysuccinimide byproduct must be removed.

-

This is typically achieved by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS.[1][4]

-

Load the reaction mixture onto the column and collect the fractions containing the labeled protein, which will elute first.

-

-

Characterize the Conjugate :

-

The degree of labeling (DOL), which is the average number of label molecules per protein, should be determined. This is often done using spectrophotometry, comparing the absorbance of the protein (at 280 nm) and the label at its specific maximum absorbance wavelength.

-

dot

Caption: General workflow for protein labeling with this compound.

References

Storage and handling conditions for N-succinimidyl acetate.

An In-depth Technical Guide to the Storage and Handling of N-Succinimidyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for N-succinimidyl acetate (NSA), a critical reagent in bioconjugation and chemical synthesis. Adherence to these guidelines is crucial for ensuring the reagent's stability, reactivity, and the safety of laboratory personnel.

Chemical and Physical Properties

N-succinimidyl acetate, also known as N-acetoxysuccinimide or acetic acid N-succinimidyl ester, is a white to off-white crystalline solid.[1][2][] It is widely utilized for the acetylation of primary amines in various scientific applications, including peptide synthesis and the development of targeted drug delivery systems.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 14464-29-0 | [1][2] |

| Molecular Formula | C6H7NO4 | [1][2] |

| Molecular Weight | 157.12 g/mol | [2][4] |

| Appearance | White to almost white crystal or powder | [1][2][] |

| Melting Point | 130-140 °C | [2] |

| Purity | >98.0% (GC) | [1] |

Storage Conditions

Proper storage of N-succinimidyl acetate is paramount to maintain its chemical integrity and reactivity. The primary concerns are moisture, temperature, and light.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Reference |

| Temperature | Store in a refrigerator at 2-8°C or frozen at ≤ -20°C. | To minimize degradation and maintain long-term stability. | [1][2][][5] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent hydrolysis from atmospheric moisture. | [1][] |

| Moisture | Keep container tightly closed in a dry place. | The NHS-ester moiety is highly susceptible to hydrolysis. | [1][6] |

| Light | Protect from light. | To prevent potential photodegradation. | [2] |

Stability

N-succinimidyl acetate is stable under the recommended storage conditions.[1] However, it is sensitive to moisture and will readily hydrolyze, rendering it non-reactive.[6] Therefore, it is crucial to minimize its exposure to atmospheric moisture. Stock solutions of N-succinimidyl acetate should be prepared immediately before use and any unused reconstituted reagent should be discarded.[6]

The stability of the N-succinamide derivatives formed after reaction can also be a consideration, as the ester bond may be subject to cleavage over time.[7]

Solubility

The solubility of N-succinimidyl acetate is a key consideration for its use in various reaction media.

Table 3: Solubility Data

| Solvent | Solubility | Reference |

| Water | Soluble (5 mg/ml - clear, colorless solution) | [5] |

| Methanol | Slightly soluble (Heated) | [] |

| Chloroform | Slightly soluble | [] |

| DMSO | Soluble | [8] |

Handling and Safety Precautions

N-succinimidyl acetate is classified as an irritant and requires careful handling to avoid exposure.[1][5]

Personal Protective Equipment (PPE)

When handling N-succinimidyl acetate, the following PPE is mandatory:

-

Eye Protection: Safety glasses or a face shield.[1]

-

Hand Protection: Protective gloves.[1]

-

Respiratory Protection: A dust respirator should be used, especially when handling the powder.[1]

-

Skin and Body Protection: Protective clothing and boots as required by the situation.[1]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

-

A local exhaust system should be used if dust or aerosols are generated.[1]

-

Safety showers and eye wash stations must be readily available.[1]

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Prevent the dispersion of dust.[1]

-

Wash hands and face thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.[9]

Experimental Protocols

General Procedure for Amine Acetylation

The NHS-ester group of N-succinimidyl acetate reacts with primary amines at a pH of 7.0-9.0 to form a stable amide bond.[6]

-

Preparation of Reagent: Allow the vial of N-succinimidyl acetate to equilibrate to room temperature before opening to prevent moisture condensation.[6] Reconstitute the reagent immediately before use in an appropriate anhydrous solvent (e.g., DMSO, DMF). Do not prepare stock solutions for storage.[6]

-

Reaction: Dissolve the protein or peptide sample in a suitable non-amine-containing buffer at a pH between 7.0 and 9.0. Add the reconstituted N-succinimidyl acetate to the sample. The molar ratio of reagent to substrate will need to be optimized for each specific application.

-

Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines (e.g., Tris or glycine).[6]

-

Purification: Remove excess, non-reacted reagent by dialysis or desalting.[6]

Visualized Workflows and Pathways

Safe Handling Workflow

Caption: Workflow for the safe handling of N-succinimidyl acetate.

Hydrolysis Pathway

Caption: Degradation pathway of N-succinimidyl acetate via hydrolysis.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Acetic acid N-hydroxysuccinimide ester | C6H7NO4 | CID 84460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Thio-NHS esters are non-innocent protein acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Crosslinkers for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosslinkers are indispensable reagents in modern peptide synthesis and bioconjugation, enabling the covalent linkage of molecules for a vast array of applications, from elucidating protein-protein interactions to the development of novel therapeutics like antibody-drug conjugates (ADCs). These bifunctional molecules contain two or more reactive ends capable of forming stable bonds with specific functional groups on peptides and other biomolecules.[1][2] The choice of crosslinker is critical and depends on the specific application, the functional groups available on the target molecules, and the desired properties of the final conjugate.[3] This guide provides a comprehensive overview of the types of crosslinkers available for peptide synthesis, their reaction chemistries, detailed experimental protocols, and their applications in research and drug development.

Types of Crosslinkers

Crosslinkers can be classified based on the nature of their reactive groups, the length of their spacer arm, and the presence of cleavable bonds.

Homobifunctional Crosslinkers

Homobifunctional crosslinkers possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same type of functional group, such as the primary amines of lysine residues.[4] This approach is often employed to obtain a broad "snapshot" of all protein interactions within a sample or for intramolecular crosslinking.[4] However, this single-step reaction can sometimes lead to a lack of control, resulting in undesirable polymerization and self-conjugation.[4]

Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers have two different reactive groups, allowing for a more controlled, two-step conjugation process.[5] This minimizes the formation of undesirable side products.[5] A common strategy involves an amine-reactive group (like an NHS ester) and a sulfhydryl-reactive group (like a maleimide). This allows for the sequential attachment of two different molecules, providing greater specificity and control over the final conjugate, which is particularly crucial in the development of therapeutics like ADCs.[5]

Zero-Length Crosslinkers

Zero-length crosslinkers facilitate the formation of a direct covalent bond between two molecules without introducing any additional atoms.[6] A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates carboxyl groups to react with primary amines, forming an amide bond.[6][7] This approach provides the tightest possible spatial constraints, making it invaluable for studying direct protein-protein interactions.[6]

Photoreactive Crosslinkers

Photoreactive crosslinkers remain inert until activated by UV light.[2] Upon photoactivation, they form highly reactive intermediates that can bind non-specifically to nearby molecules.[8] Common photoreactive groups include aryl azides and diazirines.[2] This method is particularly useful for capturing transient or weak interactions and for in vivo crosslinking studies where the timing of the crosslinking reaction needs to be precisely controlled.[2]

Cleavable vs. Non-Cleavable Crosslinkers

Crosslinkers can also be categorized based on the stability of their spacer arm.

-

Cleavable Crosslinkers: These contain a labile bond within their spacer arm that can be broken under specific conditions, such as reduction (for disulfide bonds) or changes in pH.[3] This feature is highly advantageous in applications like mass spectrometry-based analysis of crosslinked peptides, as it simplifies the identification of the individual crosslinked species.[3]

-

Non-Cleavable Crosslinkers: These form stable, irreversible bonds. They are preferred in applications where the stability of the final conjugate is paramount, such as in the development of some antibody-drug conjugates where premature release of the drug is undesirable.[9][10]

Core Chemistries of Crosslinking

The functionality of crosslinkers is dictated by their reactive ends, which are designed to target specific amino acid side chains or terminal groups on a peptide.

-

Amine-Reactive Chemistry: Primary amines, found at the N-terminus of peptides and on the side chain of lysine residues, are common targets for crosslinking. N-hydroxysuccinimide (NHS) esters are widely used amine-reactive groups that form stable amide bonds.[11]

-

Sulfhydryl-Reactive Chemistry: The thiol group of cysteine residues is another frequent target. Maleimides are highly selective for thiols, forming stable thioether bonds under mild conditions (pH 6.5-7.5).[5]

-

Carboxyl-Reactive Chemistry: The carboxyl groups at the C-terminus and on the side chains of aspartic and glutamic acid can be activated by carbodiimides like EDC to react with primary amines.[7]

Quantitative Data on Common Crosslinkers

The selection of a crosslinker is often guided by its physical and chemical properties. The following tables summarize key quantitative data for a selection of commonly used crosslinkers.

| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |

| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester (amine-reactive) | 11.4 | No | No |

| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Sulfo-NHS ester (amine-reactive) | 11.4 | No | Yes |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | NHS ester (amine-reactive), Maleimide (thiol-reactive) | 8.3 | No | No |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Sulfo-NHS ester (amine-reactive), Maleimide (thiol-reactive) | 8.3 | No | Yes |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-Length | Carbodiimide (carboxyl- and amine-reactive) | 0 | No | Yes |

| DSSO (Disuccinimidyl sulfoxide) | Homobifunctional | NHS ester (amine-reactive) | 10.1 | Yes (MS-cleavable) | No |

| DSBU (Disuccinimidyldibutyric urea) | Homobifunctional | NHS ester (amine-reactive) | 12.5 | Yes (MS-cleavable) | No |

| SDA (Succinimidyl-diazirine) | Heterobifunctional, Photoreactive | NHS ester (amine-reactive), Diazirine | 3.9 | No | No |

| Parameter | Homobifunctional Crosslinkers (e.g., DSS, BS3) | Heterobifunctional Crosslinkers (e.g., SMCC, Sulfo-SMCC) |

| Reaction Steps | One-step | Two-step |

| Control over Conjugation | Lower | Higher |

| Risk of Self-Conjugation/Polymerization | Higher | Lower |

| Typical Application | General protein interaction screening, intramolecular crosslinking | Creating specific bioconjugates (e.g., ADCs), linking two different biomolecules |

Experimental Protocols

Protocol 1: EDC/NHS Crosslinking of a Peptide to a Carrier Protein

This protocol describes the conjugation of a peptide containing a primary amine to a carrier protein with accessible carboxyl groups.

Materials:

-

Peptide with a primary amine

-

Carrier protein (e.g., BSA, KLH)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Activation of Carrier Protein:

-

Peptide Addition:

-

Dissolve the peptide in Coupling Buffer.

-

Add the peptide solution to the activated carrier protein solution. A molar excess of the peptide may be used to drive the reaction.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

-

-

Quenching:

-

Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction.[6]

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Protocol 2: Maleimide-Thiol Conjugation of a Peptide to a Cysteine-Containing Protein

This protocol details the conjugation of a maleimide-activated peptide to a protein with a free sulfhydryl group.

Materials:

-

Maleimide-activated peptide

-

Cysteine-containing protein

-

Conjugation Buffer: Degassed PBS, Tris, or HEPES, pH 7.0-7.5[5]

-

TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

-

Quenching Solution: 1 M β-mercaptoethanol or cysteine in PBS

-

Desalting column

Procedure:

-

Preparation of Thiol-Containing Protein:

-

Conjugation Reaction:

-

Dissolve the maleimide-activated peptide in a small amount of an organic solvent like DMSO if necessary, and then dilute with Conjugation Buffer.

-

Add the maleimide-activated peptide solution to the protein solution. A 10-20 fold molar excess of the maleimide peptide is often used.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if the peptide is fluorescently labeled.[5]

-

-

Quenching:

-

Add a molar excess of the Quenching Solution to react with any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using a desalting column to remove unreacted peptide and quenching reagent.

-

Visualizations of Workflows and Pathways

Experimental Workflow: Crosslinking-Mass Spectrometry (XL-MS)

The following diagram illustrates a typical workflow for identifying protein-protein interactions using crosslinking followed by mass spectrometry analysis.[12][13]

Signaling Pathway Example: Ubiquitination

Crosslinking can be employed to study the transient interactions within the ubiquitination cascade. The following diagram depicts the key steps in this pathway.[14][15]

Signaling Pathway Example: GPCR Signaling

Crosslinking techniques can be used to trap the interaction between a G-protein coupled receptor (GPCR) and its associated G-protein upon ligand binding.[16][17]

Conclusion

Crosslinkers for peptide synthesis are powerful and versatile tools that have significantly advanced our ability to study and manipulate biological systems. The continuous development of novel crosslinkers with diverse functionalities, including cleavable spacers and photoreactive groups, has expanded the scope of their applications. A thorough understanding of the different types of crosslinkers, their reaction chemistries, and the appropriate experimental conditions is essential for researchers, scientists, and drug development professionals to successfully employ these reagents in their work. This guide provides a foundational understanding to aid in the rational selection and application of crosslinkers for peptide synthesis and bioconjugation.

References

- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 2. Photo Crosslinker Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. purepeg.com [purepeg.com]

- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 11. benchchem.com [benchchem.com]

- 12. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteomic Identification of Protein Ubiquitination Events - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

The Role of Succinimidyl Acetate and N-Hydroxysuccinimide Esters in the Formation of Stable Amide Bonds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of bioconjugation, proteomics, and therapeutic development, the ability to form stable, covalent linkages between molecules is of paramount importance. Among the most reliable and widely adopted methods is the use of N-hydroxysuccinimide (NHS) esters to create robust amide bonds with primary amines.[1][2][3] Succinimidyl acetate, as a foundational NHS ester, exemplifies this class of reagents valued for their efficiency, selectivity, and the stability of the resulting conjugates.[4][]

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols associated with this compound and related NHS esters in amide bond formation. It is designed to serve as a core resource for professionals engaged in protein modification, antibody-drug conjugate (ADC) development, vaccine formulation, and the creation of diagnostic reagents.[4]

Core Principles of NHS Ester Chemistry

The utility of succinimidyl esters is rooted in their ability to readily react with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form a highly stable amide bond.[3][] This reaction proceeds under mild, aqueous conditions, making it ideal for working with sensitive biological molecules.[]

Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction is a nucleophilic acyl substitution.[1][3] An unprotonated primary aliphatic amine acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester.[7][8] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) as a benign leaving group and forming the desired amide bond.[8][9] The reaction is highly selective for primary amines. While reactions with other nucleophiles like hydroxyl or sulfhydryl groups can occur, the resulting esters or thioesters are significantly less stable and can be displaced by amines.[9]

The Stability of the Resulting Amide Bond

The amide bond formed through this chemistry is exceptionally stable under physiological conditions.[1][] This stability is a result of resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double-bond character to the carbon-nitrogen bond, making it highly resistant to hydrolysis.[1] Once formed, this linkage is considered effectively irreversible, ensuring that conjugated payloads like drugs or fluorophores do not dissociate during downstream applications.[2][]

The Competing Reaction: Hydrolysis

The primary challenge in NHS ester chemistry is the competing hydrolysis of the ester in aqueous environments.[2][7] The NHS ester is susceptible to reaction with water, which also leads to the release of N-hydroxysuccinimide but leaves the original carboxyl group, preventing the desired conjugation. The rate of this hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[1][7] Therefore, a key aspect of protocol optimization is to maximize the rate of aminolysis (reaction with the amine) relative to hydrolysis.[]

Quantitative Data and Reaction Parameters

Effective use of succinimidyl esters requires an understanding of their physical properties and the optimal conditions for reaction. The following tables summarize key quantitative data.

| Parameter | Value | Source(s) |

| CAS Number | 14464-29-0 | [10] |

| Molecular Formula | C₆H₇NO₄ | [10] |

| Molecular Weight | 157.12 g/mol | [] |

| Appearance | White to off-white crystalline powder | [4][][10] |

| Purity | ≥98% - 99% | [4][10] |

| Melting Point | 130-140 °C | [4][] |

| Storage Conditions | ≤ -20°C, Protect from light and moisture | [4][][8] |

Table 1. Physicochemical Properties of this compound.

| Parameter | Typical Range/Condition | Notes | Source(s) |

| Reaction pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated state) with ester stability (minimizing hydrolysis). | [1][][7] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow hydrolysis for labile proteins. | [][7][11] |

| Reaction Time | 30 minutes - 4 hours | Dependent on temperature, pH, and reactant concentrations. | [][7][11] |

| Molar Excess of NHS Ester | 10- to 50-fold | A molar excess is used to drive the reaction to completion and overcome competing hydrolysis. | [11] |

| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines. | [7][8] |

| Incompatible Buffers | Tris (TBS), Glycine | These buffers contain primary amines that will compete with the target molecule for reaction. | [7][8] |

| Solvents for Stock Solution | Anhydrous DMSO or DMF | NHS esters are often not readily soluble in aqueous buffers and must be dissolved in an organic solvent first. | [][8][9] |

Table 2. General Reaction Conditions for NHS Ester-Amine Coupling.

| pH | Temperature | Half-life of Hydrolysis | Source(s) |

| 7.0 | 0°C | 4 - 5 hours | [7] |

| 7.0 | Room Temp. | 1 - 2 hours | [1][] |

| 8.0 | 4°C | ~30 minutes | [7] |

| 8.5 | Room Temp. | ~20 minutes | [12] |

| 8.6 | 4°C | 10 minutes | [7] |

Table 3. Representative Half-lives of NHS Esters in Aqueous Solution, Illustrating the Impact of pH and Temperature on the Competing Hydrolysis Reaction.

Visualizing the Chemistry and Workflow

To clarify the core concepts, the following diagrams illustrate the reaction mechanism, the competition between aminolysis and hydrolysis, and a typical experimental workflow.

Figure 1. Reaction mechanism of an NHS ester with a primary amine.

Figure 2. The desired aminolysis pathway vs. competing hydrolysis.

Figure 3. A typical experimental workflow for protein labeling.

Experimental Protocols

The following protocols provide a framework for the practical application of NHS ester chemistry.

Protocol 1: General IgG Antibody Labeling with a CF® Dye Succinimidyl Ester

This protocol is adapted for labeling immunoglobulin G (IgG) antibodies, a common application in research and diagnostics.[13]

A. Materials Required

-

IgG antibody to be labeled.

-

CF® Dye Succinimidyl Ester (or other NHS ester functionalized molecule).[13]

-

Anhydrous Dimethylsulfoxide (DMSO).[13]

-

Quenching Reagent (optional): 1 M Tris or Glycine, pH 8.0.[8]

-

Purification: Desalting column (e.g., Sephadex® G-25) or ultrafiltration vial.[13]

-

Storage Buffer: Phosphate-buffered saline (PBS).

B. Experimental Procedure

-

Prepare Antibody Solution:

-

Prepare Dye Stock Solution:

-

Allow the vial of the succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]

-

Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution (e.g., 25 µL for a 0.25 µmol vial).[13] Vortex to fully dissolve.

-

This stock solution should be prepared immediately before use as NHS esters are not stable in solution for long periods.[8]

-

-

Perform the Labeling Reaction:

-

While gently vortexing, add the calculated amount of the dye stock solution to the antibody solution. The optimal dye-to-protein molar ratio varies depending on the dye and protein but is often between 10:1 and 20:1.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[13]

-

-

Purify the Conjugate:

-

To stop the reaction and remove unreacted dye, apply the reaction mixture to a desalting column that has been equilibrated with PBS.[11]

-

Collect the colored fractions, which contain the labeled antibody, while the smaller, unreacted dye molecules are retained on the column.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the maximum absorbance wavelength of the dye.

-

The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The formula is: Protein Conc. (M) = [A₂₈₀ - (A_max_dye × CF₂₈₀)] / ε_protein[8] Dye Conc. (M) = A_max_dye / ε_dye DOL = Dye Conc. / Protein Conc. (where CF₂₈₀ is the dye's correction factor and ε is the molar extinction coefficient).

-

-

Store the Conjugate:

Applications in Science and Drug Development

The robustness and efficiency of amide bond formation via succinimidyl esters have made this chemistry a workhorse in numerous applications:

-

Bioconjugation and Protein Labeling: Covalently attaching fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays, microscopy, flow cytometry, and affinity purification.[3][4]

-

Drug Development: Succinimidyl esters are crucial for constructing antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that targets cancer cells.[4] The stability of the amide bond is critical to prevent premature drug release in circulation.[2]

-

Vaccine Development: Facilitating the conjugation of antigens to carrier proteins to enhance the immune response.[4]

-

Diagnostic Reagents: Used in the production of diagnostic kits by labeling antibodies for sensitive and specific detection in various assay formats.[4]

-

Surface Functionalization: Modifying surfaces of biomaterials or biosensors with proteins or peptides to improve biocompatibility or create specific capture surfaces.[12]

Conclusion

This compound and the broader class of N-hydroxysuccinimide esters are indispensable tools for creating stable amide bonds in a variety of scientific and therapeutic contexts. Their high reactivity towards primary amines, coupled with the exceptional stability of the resulting amide linkage, makes them ideal for bioconjugation.[1][] The primary consideration for researchers is the management of the competing hydrolysis reaction, which can be effectively controlled by optimizing reaction parameters, particularly pH, temperature, and reactant concentrations.[2][7] Through careful application of the principles and protocols outlined in this guide, professionals in research and drug development can continue to leverage this powerful chemistry to advance their fields.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. N-Succinimidyl Acetate | CymitQuimica [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotium.com [biotium.com]

Methodological & Application

Application Notes: Acetylation of IgG Antibodies Using Succinimidyl Acetate

Introduction

Protein acetylation is a significant post-translational modification (PTM) that involves the transfer of an acetyl group to specific amino acid residues, most commonly the ε-amino group of lysine.[1] This modification can alter a protein's physical and chemical properties, including its charge, conformation, and interaction with other molecules, thereby regulating its function.[2][3] In the context of immunoglobulin G (IgG) antibodies, targeted acetylation can be a valuable tool for researchers. Succinimidyl acetate provides a straightforward method for acetylating primary amines (e.g., lysine residues) on an antibody.[4] The succinimidyl ester (also known as NHS ester) reacts with the amine group under mild conditions to form a stable amide bond, effectively neutralizing the positive charge of the lysine residue.[5][6]

This application note provides a detailed protocol for the controlled acetylation of IgG antibodies using this compound. The resulting acetylated antibodies can be used in various applications, including functional assays to probe the role of specific lysine residues in antigen binding or effector functions, and as standards or tools in the development of acetylation-specific antibodies.[7]

Principle of the Method

The labeling chemistry is based on the reaction of an amine-reactive succinimidyl ester with the primary amines found on the antibody.[4] The N-hydroxysuccinimide (NHS) ester of this compound reacts with the ε-amino groups of lysine residues and the N-terminal α-amino group on the antibody. This reaction proceeds efficiently at a slightly alkaline pH (typically 8.0-9.0) and results in the formation of a stable amide bond, with N-hydroxysuccinimide released as a byproduct. Careful control of the molar ratio of this compound to antibody allows for the modulation of the degree of acetylation.

Experimental Protocols

Preparation of IgG for Labeling

The purity of the antibody solution is critical for successful labeling. Contaminating proteins (e.g., BSA, gelatin) and amine-containing buffers (e.g., Tris, glycine) will compete with the antibody for reaction with this compound, reducing labeling efficiency.[5]

Methodology:

-

Buffer Exchange: If the antibody is in a buffer containing primary amines, it must be exchanged into an amine-free buffer. Dialysis or the use of a desalting column (e.g., Sephadex G-25) are suitable methods.[8] The recommended labeling buffer is 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[5][6]

-

Concentration Adjustment: For optimal results, adjust the antibody concentration to at least 2 mg/mL.[6] More dilute protein solutions may lead to lower labeling efficiency.[5]

-

Determine Antibody Concentration: Measure the absorbance of the antibody solution at 280 nm (A280) to determine its concentration. For a typical IgG, the extinction coefficient (E1%) is ~14.0.

-

Antibody Concentration (mg/mL) = (A280) / 1.4

-

Labeling Reaction

This protocol is optimized for labeling approximately 1-5 mg of an IgG antibody. Reactions can be scaled up or down as needed.

Methodology:

-

Prepare this compound Stock Solution: Immediately before use, prepare a 10-100 mM stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][8] Succinimidyl esters are moisture-sensitive and will hydrolyze in aqueous solutions.[9]

-

Calculate Molar Ratio: Determine the volume of this compound stock solution to add to the antibody solution. A molar excess of this compound to antibody is required. The optimal ratio should be determined empirically for each antibody, but a starting point of a 10:1 to 20:1 molar ratio is recommended.

-

Initiate the Reaction: While gently vortexing the antibody solution, add the calculated volume of the this compound stock solution in a dropwise manner.[5][6]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][6] For more controlled labeling, the reaction can be performed at 4°C for 2-4 hours.

Purification of Acetylated Antibody

Purification is necessary to remove unreacted this compound and the N-hydroxysuccinimide byproduct.[10]

Methodology:

-

Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[8] The column size should be appropriate for the reaction volume.

-

Separation: Apply the reaction mixture to the top of the column.[8]

-

Elution: Elute the protein with the storage buffer. The acetylated antibody will elute in the void volume (the first fractions), while the smaller, unreacted molecules will be retained by the column matrix and elute later.[8]

-

Pooling and Concentration: Collect the protein-containing fractions and pool them. If necessary, concentrate the purified antibody using a centrifugal ultrafiltration device.

(Optional) Characterization of Acetylated IgG

To confirm and quantify the degree of acetylation, mass spectrometry can be employed. This technique can identify which lysine residues have been modified.[11]

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[5][6] |

| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Must be free of primary amines (e.g., Tris, Glycine).[5] |

| This compound Stock | 10 - 100 mM in anhydrous DMSO | Prepare fresh immediately before use to prevent hydrolysis.[8] |

| Molar Ratio (Acetate:Ab) | 10:1 to 20:1 | This is a starting point and should be optimized for the specific antibody and desired degree of labeling. |

| Reaction Time | 1 hour at Room Temperature | Can be extended at 4°C for more controlled labeling.[6] |

Table 2: Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Presence of competing amines (Tris, BSA) in the antibody solution. | Perform thorough buffer exchange of the antibody into an amine-free buffer.[5] |

| Hydrolyzed this compound. | Prepare the this compound stock solution fresh in anhydrous solvent.[9] | |

| Antibody concentration is too low. | Concentrate the antibody to at least 2 mg/mL.[6] | |

| Antibody Precipitation | High concentration of organic solvent. | Ensure the volume of added DMSO/DMF does not exceed 10% of the total reaction volume. |

| Excessive modification leading to conformational changes. | Reduce the molar ratio of this compound to antibody; decrease reaction time or temperature. | |

| Loss of Antibody Activity | Modification of lysine residues in the antigen-binding site. | Reduce the degree of labeling by lowering the molar ratio.[2] |

| Conformational changes due to extensive acetylation. | Perform a functional assay (e.g., ELISA) to compare the activity of the labeled vs. unlabeled antibody.[2] |

Visualizations

Caption: Experimental workflow for IgG antibody acetylation.

Caption: Reaction of this compound with a primary amine on an IgG.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Effect of succinylation of antibodies on their conformation and interaction with the antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. cedarlanelabs.com [cedarlanelabs.com]

- 11. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Succinimidyl Acetate Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl acetate is a chemical reagent utilized for the covalent modification of proteins, specifically through the acylation of primary amine groups. This process, known as acetylation, involves the introduction of an acetyl group onto the protein. The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts with the primary amines present on the N-terminus of the protein and the side chains of lysine residues, forming a stable amide bond.[1][2] This modification can be employed for various applications in research and drug development, including the blocking of reactive amine groups, altering the isoelectric point of a protein, and preparing proteins for subsequent conjugation steps.

These application notes provide a detailed, step-by-step protocol for the conjugation of this compound to proteins, outlining the necessary reagents, equipment, and reaction conditions. Additionally, key quantitative parameters are summarized for ease of reference, and visual diagrams are provided to illustrate the reaction mechanism and experimental workflow.

Principle of the Reaction

The succinimidyl ester of acetate is an amine-reactive reagent that facilitates the covalent attachment of an acetyl group to a protein. The reaction proceeds via nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.2-9.5), where the primary amine groups are sufficiently deprotonated to act as effective nucleophiles.[2][3][4][5]

Reaction Mechanism

Caption: Reaction mechanism of this compound with a primary amine on a protein.

Quantitative Data Summary

For successful protein conjugation, it is crucial to optimize several key parameters. The following tables summarize the recommended ranges for these parameters based on established protocols for succinimidyl ester-based protein modifications.

Table 1: Reaction Conditions

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 9.5 | Optimal pH is typically between 8.0 and 9.0 to ensure primary amines are deprotonated.[2][3][4][5] |

| Temperature | Room Temperature (20-25°C) | Reactions can be performed at 4°C, but may require longer incubation times.[3] |

| Incubation Time | 1 - 2 hours | Can be extended for reactions at lower temperatures or with lower concentrations.[3] |

Table 2: Reagent Concentrations and Ratios

| Parameter | Recommended Value | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[1][2][4][5] |

| Molar Excess of this compound | 10 - 50 fold | The optimal ratio should be determined empirically for each specific protein.[3] |

| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use to avoid hydrolysis.[2][4][5] |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the acetylation of a protein using this compound.

Materials and Equipment

-

Protein of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3; 50 mM Sodium Borate, pH 8.5)[1]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Glycine)

-

Purification column (e.g., Sephadex G-25) or dialysis cassette[1]

-

Reaction tubes

-

Vortex mixer

-

Spectrophotometer

Experimental Workflow

Caption: Step-by-step experimental workflow for protein acetylation.

Detailed Procedure

1. Preparation of Protein Solution

-

Dissolve the protein in the chosen reaction buffer to a final concentration of 2-10 mg/mL.[1][2][4][5]

-

Important: Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with the this compound.[1][2][4][5] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

2. Preparation of this compound Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[2][4][5] Vortex briefly to ensure it is fully dissolved.

3. Conjugation Reaction

-

Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (start with a 10- to 50-fold molar excess).[3]

-

Add the this compound solution dropwise while gently vortexing or stirring the protein solution.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.[3]

4. Quenching the Reaction (Optional)

-

To stop the reaction, a quenching buffer containing a high concentration of primary amines can be added.

-

Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugated Protein

-

Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS).[1][6]

6. Analysis of the Conjugate

-

The extent of acetylation can be determined by techniques such as mass spectrometry, which will show a mass shift corresponding to the number of acetyl groups added.[7]

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low or No Conjugation | Hydrolysis of this compound due to moisture. | Ensure this compound is stored in a desiccated environment and dissolved in anhydrous solvent immediately before use. |

| Inappropriate reaction buffer. | Use a buffer free of primary amines and within the recommended pH range of 7.2-9.5.[2][3][4][5] | |

| Low protein concentration. | Increase the protein concentration to at least 2 mg/mL for better efficiency.[1][2][4][5] | |

| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF in the reaction mixture to a minimum. |

| Change in protein solubility after acetylation. | Optimize the degree of modification by adjusting the molar excess of this compound. |

Conclusion

The protocol described in these application notes provides a robust method for the acetylation of proteins using this compound. By carefully controlling the reaction conditions, researchers can achieve efficient and specific modification of primary amines for a variety of downstream applications. It is recommended to empirically optimize the molar ratio of this compound to protein for each specific target protein to achieve the desired level of modification.

References

Application Notes and Protocols for Optimal Buffer pH in Succinimidyl Acetate Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl acetate is a commonly utilized reagent for the chemical modification of proteins and other biomolecules. It belongs to the class of N-hydroxysuccinimide (NHS) esters, which are highly effective for acylating primary amino groups, such as the side chain of lysine residues and the N-terminus of polypeptides. This reaction results in the formation of a stable amide bond. The efficiency of this conjugation is critically dependent on the reaction conditions, with the buffer pH being the most crucial parameter. A carefully selected pH ensures a high yield of the desired product while minimizing side reactions, primarily the hydrolysis of the succinimidyl ester. These application notes provide a detailed guide to understanding and optimizing the buffer pH for successful this compound reactions.

The reaction of a succinimidyl ester with a primary amine is a nucleophilic acyl substitution. The reactivity of the primary amine is dependent on its protonation state; the deprotonated, uncharged amine is the nucleophile. The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, a higher pH will favor the deprotonated, more reactive form of the amine. However, this is counterbalanced by the increased rate of hydrolysis of the succinimidyl ester at higher pH, which inactivates the reagent. Consequently, a compromise pH must be chosen to maximize the rate of amidation while minimizing the rate of hydrolysis.

Data Presentation: The Impact of pH on Succinimidyl Ester Reactions

The selection of an optimal pH is a trade-off between maximizing the availability of the nucleophilic amine and minimizing the hydrolysis of the succinimidyl ester. The tables below summarize the quantitative relationship between pH and these key reaction parameters.

Table 1: Half-life of NHS Esters at Various pH Values

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4-5 hours |

| 7.4 | 25 | > 2 hours[1] |